
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is a chemical compound with the molecular formula C21H28ClP. It is a type of phosphorane, which are compounds containing a phosphorus atom bonded to four substituents, one of which is a double bond. This compound is known for its unique structure and reactivity, making it of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes .
Applications De Recherche Scientifique
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. These ylides can react with aldehydes and ketones to form alkenes through the Wittig reaction. The phosphorus atom in the compound plays a crucial role in stabilizing the carbanion intermediate, facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphorane used in the Wittig reaction.
Dimethylphenylphosphine: A phosphine with similar reactivity but different substituents.
Di-tert-butylphosphine: A phosphine with bulky tert-butyl groups.
Uniqueness
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
81176-00-3 |
|---|---|
Formule moléculaire |
C21H28ClP |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
benzhydrylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C21H28ClP/c1-20(2,3)23(22,21(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
JCVDBNKZVFUYJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=C(C1=CC=CC=C1)C2=CC=CC=C2)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


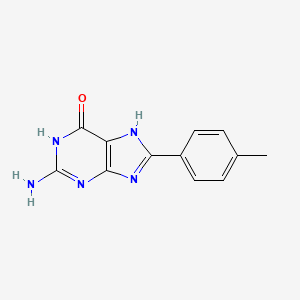
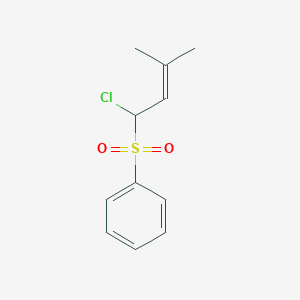
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)


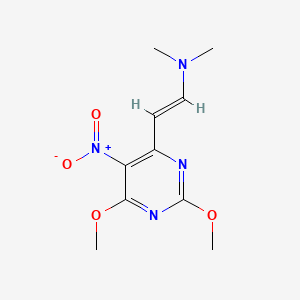
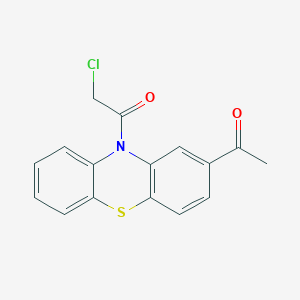
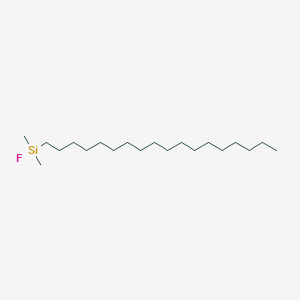
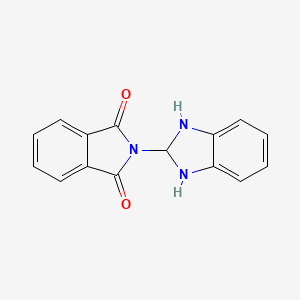
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
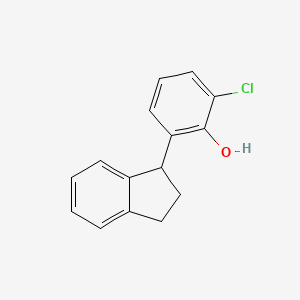
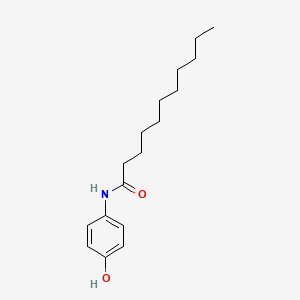
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)

